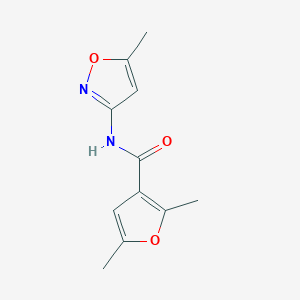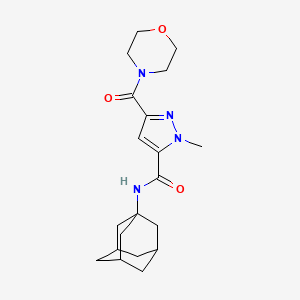![molecular formula C17H15F4N5O2 B10958929 3-(4-fluorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10958929.png)
3-(4-fluorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of fluorine atoms, a pyrazole ring, and an oxadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-fluoroaniline with various reagents to introduce the oxadiazole and pyrazole rings. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-fluorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide
- 3-(4-bromophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct physicochemical properties. These properties include enhanced stability, increased lipophilicity, and potential for specific biological interactions .
Properties
Molecular Formula |
C17H15F4N5O2 |
|---|---|
Molecular Weight |
397.33 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15F4N5O2/c1-10(9-26-7-6-13(24-26)17(19,20)21)8-22-15(27)16-23-14(25-28-16)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H,22,27) |
InChI Key |
DIYPUMJMENCODB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F)CN3C=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10958847.png)
![5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10958849.png)

![7-(difluoromethyl)-5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958862.png)

![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10958867.png)
![N-(3-{(1Z)-1-[2-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10958882.png)

![4-bromo-N-[4-({(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10958887.png)

![9-[2-(4-Isopropyl-phenyl)-1-methyl-ethyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione](/img/structure/B10958906.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B10958914.png)
![methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10958922.png)

